The Discovery and Synthesis of BN-81674: A Selective Somatostatin Subtype 3 Receptor Antagonist
The Discovery and Synthesis of BN-81674: A Selective Somatostatin Subtype 3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of BN-81674, a potent and selective antagonist of the human somatostatin (B550006) receptor subtype 3 (sst3). While the specific identifier "BN-81674" is not widely found in primary scientific literature, the available data strongly suggests it corresponds to a key member of the octapeptide somatostatin analog family, likely sst3-ODN-8, first described in a seminal 2000 publication in the Proceedings of the National Academy of Sciences. This guide will therefore focus on the data and methodologies presented for this well-characterized sst3 antagonist.
Introduction
Somatostatin is a cyclic peptide hormone that exerts a wide range of physiological effects through its interaction with a family of five G-protein coupled receptors (sst1-5). The development of selective antagonists for these receptor subtypes is a critical area of research for elucidating the specific roles of each receptor and for the potential treatment of various pathologies, including cancer. BN-81674 (herein referred to as sst3-ODN-8) emerged from efforts to develop such selective ligands and has been identified as a high-affinity antagonist for the human sst3 receptor.
Quantitative Biological Activity
The biological activity of sst3-ODN-8 has been characterized through radioligand binding assays and functional assays measuring the inhibition of cAMP accumulation. The key quantitative data are summarized in the table below.
| Parameter | Receptor Subtype | Value | Assay Conditions |
| Ki (nM) | human sst3 | 0.92 | Radioligand binding assay with [125I-Tyr11]-SRIF-14 in CCL39 cells |
| IC50 (nM) | human sst3 | 0.84 | Reversal of 1 nM somatostatin-induced inhibition of cyclic AMP accumulation |
Synthesis Pathway
The synthesis of sst3-ODN-8 is achieved through solid-phase peptide synthesis (SPPS), a widely used method for the stepwise assembly of amino acids into a peptide chain on an insoluble resin support.
Synthesis Workflow
Caption: Solid-phase peptide synthesis workflow for sst3-ODN-8.
Experimental Protocol: Solid-Phase Peptide Synthesis of sst3-ODN-8
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.
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Resin Preparation: Rink Amide resin is swelled in dimethylformamide (DMF).
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Amino Acid Coupling:
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The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.
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The resin is washed thoroughly with DMF.
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The next Fmoc-protected amino acid (3 equivalents) is activated with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
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The activated amino acid solution is added to the resin and allowed to react for 2 hours at room temperature.
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The resin is washed with DMF.
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Steps are repeated for each amino acid in the sequence: Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Tyr(tBu), D-Cys(Trt).
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N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride (B1165640) and DIPEA in DMF.
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Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water for 2-3 hours.
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Cyclization: The crude linear peptide is dissolved in a dilute aqueous solution and the pH is adjusted to ~8.5. The disulfide bond is formed by oxidation, for example, by stirring in the presence of air or by the addition of an oxidizing agent like potassium ferricyanide.
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Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The purified peptide is characterized by mass spectrometry to confirm the correct molecular weight.
Experimental Protocols for Biological Assays
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of sst3-ODN-8 for the human sst3 receptor.
Caption: Workflow for the sst3 radioligand binding assay.
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Cell Culture and Membrane Preparation:
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CCL39 cells stably transfected with the human sst3 receptor are cultured to confluence.
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Cells are harvested and homogenized in a cold buffer.
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The homogenate is centrifuged at low speed to remove nuclei and debris.
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The supernatant is then centrifuged at high speed to pellet the cell membranes. The membrane pellet is resuspended in the assay buffer.
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Binding Assay:
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In a 96-well plate, cell membranes are incubated with a constant concentration of the radioligand ([125I-Tyr11]-SRIF-14) and a range of concentrations of the unlabeled competitor (sst3-ODN-8).
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The incubation is carried out for 30-60 minutes at room temperature.
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Separation and Counting:
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The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
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The filters are washed with cold buffer to remove non-specifically bound radioactivity.
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The radioactivity retained on the filters is quantified using a gamma counter.
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Data Analysis:
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The data are analyzed using a non-linear regression to determine the IC50 value (the concentration of sst3-ODN-8 that inhibits 50% of the specific binding of the radioligand).
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The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
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Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of sst3-ODN-8 to antagonize the somatostatin-mediated inhibition of cAMP production.
Caption: Workflow for the sst3 cAMP accumulation assay.
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Cell Culture: CCL39 cells expressing the human sst3 receptor are plated in 24-well plates and grown to near confluence.
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Assay:
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The growth medium is removed, and the cells are washed with assay buffer.
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Cells are pre-incubated with various concentrations of the antagonist (sst3-ODN-8) for 15 minutes at 37°C in the presence of a phosphodiesterase inhibitor such as IBMX.
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Forskolin (to stimulate adenylate cyclase) and a constant concentration of somatostatin (e.g., 1 nM) are added, and the incubation is continued for a further 15-30 minutes.
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cAMP Measurement:
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The reaction is stopped, and the cells are lysed.
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The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay).
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Data Analysis:
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The concentration of sst3-ODN-8 that produces a 50% reversal of the somatostatin-induced inhibition of cAMP accumulation (the IC50) is determined by non-linear regression analysis.
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Conclusion
BN-81674, identified as the potent and selective sst3 antagonist sst3-ODN-8, represents a significant tool for the study of somatostatin receptor pharmacology. The detailed synthesis and assay protocols provided in this guide offer a framework for researchers to produce and evaluate this and similar compounds, facilitating further investigations into the therapeutic potential of sst3 receptor modulation.
